2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide
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Overview
Description
2-({4-ETHYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-({4-ETHYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The iodoaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the iodoaniline position .
Scientific Research Applications
2-({4-ETHYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-ETHYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and hydrazide moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ETHYL-5-[(4-BROMOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-({4-ETHYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-({4-ETHYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C21H23IN6O3S |
---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(4-iodoanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23IN6O3S/c1-3-28-19(12-23-16-6-4-15(22)5-7-16)25-27-21(28)32-13-20(30)26-24-11-14-10-17(31-2)8-9-18(14)29/h4-11,23,29H,3,12-13H2,1-2H3,(H,26,30)/b24-11+ |
InChI Key |
AVAXUEHGAVHTHC-BHGWPJFGSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O)CNC3=CC=C(C=C3)I |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)OC)O)CNC3=CC=C(C=C3)I |
Origin of Product |
United States |
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